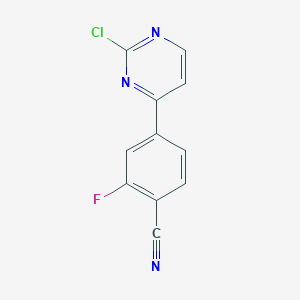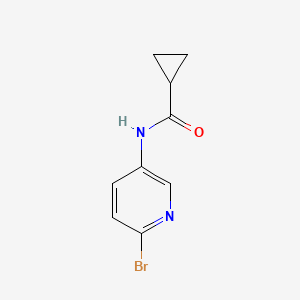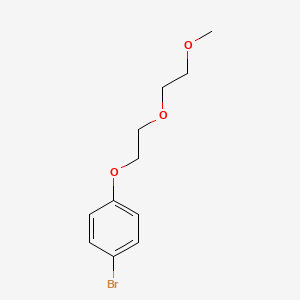
4-BOC-aminophenylacetic acid, methyl ester
Vue d'ensemble
Description
4-BOC-aminophenylacetic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an ester derivative of 4-BOC-aminophenylacetic acid, which is a non-proteinogenic amino acid. The BOC group in the compound acts as a protecting group for the amino group, making it a useful intermediate for the synthesis of other compounds. In
Applications De Recherche Scientifique
Peptide Synthesis
The Boc (tert-butoxycarbonyl) group is widely used for protecting amino functions during peptide synthesis. When an amino group needs protection, converting it to the Boc-derivative is a common strategy. Boc-amino acids were initially employed in peptide synthesis and complemented benzyl carbamates (Cbz-compounds). Unlike benzyl carbamates, Boc can be cleaved by mild acidolysis, making it a versatile choice for temporary protection of the α-amino group in solid-phase peptide synthesis .
Dual Protection of Amino Functions
Primary amines can accommodate two protecting groups, and Boc is often used in dual protection scenarios. This review highlights cases where mutual interaction between two Boc-groups on the same nitrogen facilitates cleavage. The Boc group’s stability under mild acidolysis conditions makes it advantageous for dual protection strategies .
Green and Eco-Friendly Boc Protection
Efficient and eco-friendly methods for Boc protection have been developed. A catalyst and solvent-free approach allows almost quantitative Boc protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This green route minimizes environmental impact and provides a practical way to protect amino groups .
Photocatalytic Ester Synthesis
Recent research has explored photocatalytic synthesis using Boc-protected compounds. For instance, Acr±Mes ClO4− photocatalyst can activate the methyl group in toluene derivatives, leading to the formation of desired esters. This innovative approach demonstrates the versatility of Boc-protected molecules in synthetic chemistry .
Propriétés
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVCXLXHFUCMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-BOC-aminophenylacetic acid, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



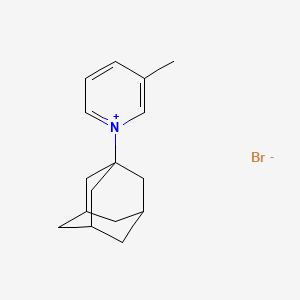
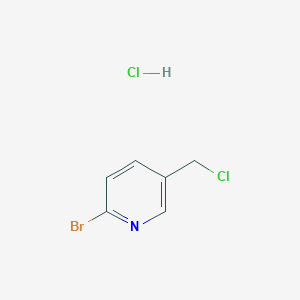
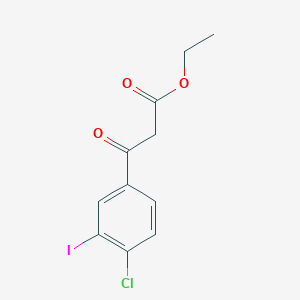

![1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3082518.png)
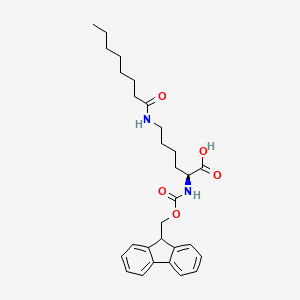
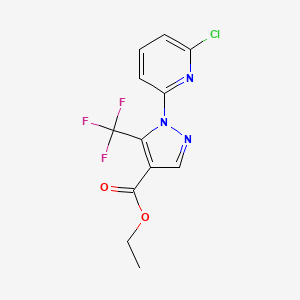
![[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3082536.png)
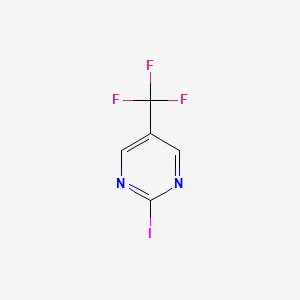
![2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B3082558.png)
